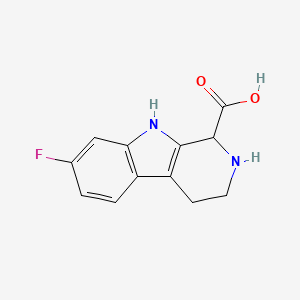
7-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid
Cat. No. B8378002
M. Wt: 234.23 g/mol
InChI Key: RXXMVVVZCLUPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951801B2
Procedure details


7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxylic acid (5 g, 21.36 mmol) was suspended in 130 ml of 3N HCl in a 500 ml round-bottom flask and refluxed overnight (16 hr) with stirring. Upon cooling, a light brown solid precipitated out, which was collected by filtration and washed with H2O. The salt obtained by filtration above was then dissolved in hot methanol (200 ml) and treated with 3M K2CO3 (5-10 ml) such that the pH is around 9. 100 ml of H2O was added to this mixture, which was then allowed to stir at RT. The methanol was evaporated on a rotary evaporator to give a white aqueous suspension of the desired free base, which was collected by filtration (3.2 g, 79% yield). 1H-NMR (300 MHz, methanol-d4): δ 2.73 (t, 2H), 3.11 (t, 2H), 3.94 (s, 2H), 6.73 (m, 1H), 6.94 (m, 1H), 7.30 (dd, 1H). Retention Time (LC, method: ammonium acetate standard): 1.25 min. MS (M+H+): 191.1.
Quantity
5 g
Type
reactant
Reaction Step One





Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][NH:9][CH:10](C(O)=O)[C:11]=3[NH:12]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].O>Cl.CO>[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][NH:9][CH2:10][C:11]=3[NH:12]2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=3CCNC(C3NC2=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
7.5 (± 2.5) mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight (16 hr)
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a light brown solid precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The salt obtained by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a white aqueous suspension of the desired free base, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration (3.2 g, 79% yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1.25 min
|
|
Duration
|
1.25 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C2C=3CCNCC3NC2=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
